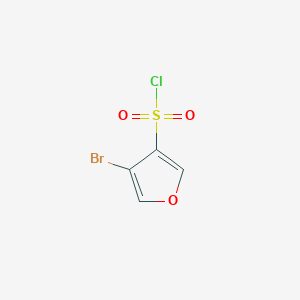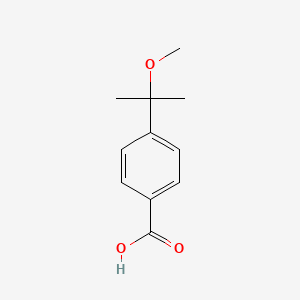
4-(2-Methoxypropan-2-yl)benzoic acid
Descripción general
Descripción
“4-(2-Methoxypropan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 50604-11-0 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 4-(1-methoxy-1-methylethyl)benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “4-(2-Methoxypropan-2-yl)benzoic acid” is C11H14O3 . The InChI Code for this compound is 1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
“4-(2-Methoxypropan-2-yl)benzoic acid” has a predicted boiling point of 294.5±23.0 °C and a predicted density of 1.109±0.06 g/cm3 . The compound has a melting point of 119-120°C .Aplicaciones Científicas De Investigación
Luminescent Lanthanide Complexes
- Application : Sensitized emission in luminescent lanthanide complexes.
- Details : A study investigated photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives, revealing their use in efficient energy transfer in luminescent lanthanide complexes (Kim, Baek, & Kim, 2006).
Polyaniline Doping
- Application : Doping of polyaniline for advanced technologies.
- Details : Research on benzoic acid and its derivatives, including 2-methoxybenzoic acid, demonstrated their role in doping polyaniline, affecting properties like conductivity and thermal stability (Amarnath & Palaniappan, 2005).
Crystal Structure Analysis
- Application : Investigation of crystal structures.
- Details : Studies have focused on the crystal structure of benzoic acid derivatives to understand their molecular arrangements and interactions (Lin & Zhang, 2012).
Photoluminescence Enhancement
- Application : Photophysical studies for luminescent properties.
- Details : Research into 4-benzyloxy benzoic acid derivatives and their lanthanide coordination compounds showed the influence of electron-withdrawing and electron-donating groups on luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Chemical Synthesis
- Application : Use in chemical synthesis processes.
- Details : This acid and its derivatives are involved in various chemical reactions and syntheses, such as the Mitsunobu reaction, indicating their versatility in organic synthesis (Muramoto, Yoshino, Misaki, & Sugimura, 2013).
Reactive Oxygen Species Detection
- Application : Development of fluorescence probes for reactive oxygen species.
- Details : Derivatives of benzoic acid are used in designing probes that can reliably detect and differentiate specific reactive oxygen species, useful in biological and chemical studies (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Methoxypropan-2-yl)benzoic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Methoxypropan-2-yl)benzoic acid . .
Propiedades
IUPAC Name |
4-(2-methoxypropan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRYQGFJASPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypropan-2-yl)benzoic acid | |
CAS RN |
50604-11-0 | |
| Record name | 4-(2-methoxypropan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)
![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)
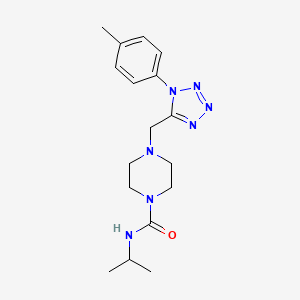
![N-(7-Oxaspiro[3.5]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2465978.png)
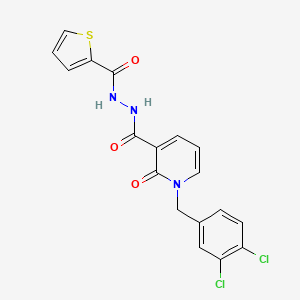
![3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2465980.png)
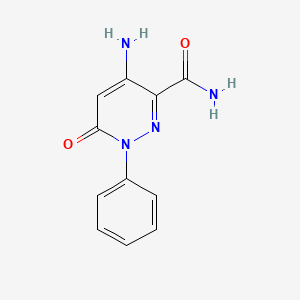
![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)
![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)

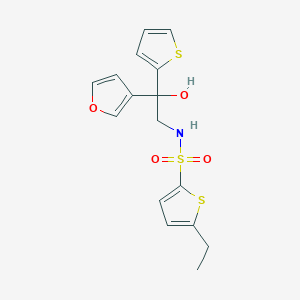
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)
